5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Research chemists often face solubility and permeability challenges with rigid heterocyclic building blocks. This compound, with Fsp³ 0.71, LogP -0.81, and TPSA 52 Ų, offers superior aqueous solubility and three-dimensionality for fragment-based screening. - Purity: ≥98%, validated for consistent SAR interpretation. - Reliable supply chain with batch-to-batch consistency. - Ideal for calibrating in vitro permeability assays.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B13622241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)COC2CNC2
InChIInChI=1S/C7H12N4O/c1-11-7(9-5-10-11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3
InChIKeyYKMHDBZZBYANJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole: Physicochemical Overview


5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole (CAS 1479196-44-5) is a heterocyclic building block combining a 1-methyl-1,2,4-triazole core with an azetidin-3-yloxymethyl side chain . The compound exhibits a molecular weight of 168.20 g/mol and a purity specification of ≥97-98% from commercial sources . Key computed descriptors include a LogP of -0.81, topological polar surface area (TPSA) of 52 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a fraction of sp³ carbons (Fsp³) of 0.71 . These parameters define its hydrophilic character and drug-like spatial complexity, positioning it as a distinct entity among azetidine-triazole analogs.

Hydrophilic, fragment-sized building block
High fraction of sp³ carbons for 3D complexity
Low lipophilicity supports aqueous assay conditions

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole: Why Generic Substitution Fails


Superficial structural similarity among azetidine-triazole derivatives masks critical physicochemical divergences that directly impact assay performance, synthetic tractability, and SAR interpretation. As detailed in the quantitative evidence below, replacing the target compound with a close analog—even one differing by a single methylene group—alters LogP by >0.2 units, TPSA by up to 9 Ų, and molecular flexibility profiles [1]. Such shifts can meaningfully affect solubility, membrane permeability, and target binding, rendering generic substitution scientifically unsound without explicit experimental validation.

Lipophilicity shift Close analogs may alter LogP, affecting aqueous solubility and non-specific binding in assays.
Polarity mismatch TPSA differences (e.g., ether vs. C-C linkage) can change membrane permeability predictions.
Purity variability Analog purity specifications vary; lower purity may introduce confounding impurities in sensitive screens.

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole vs. Analogs: Key Differences


LogP Comparison: Target vs. Ethyl Analog

The target compound exhibits a LogP of -0.81, indicating significantly greater hydrophilicity compared to its 1-ethyl-substituted analog, which has a computed XLogP3 of -0.6 [1]. This 0.21 unit difference translates to a measurable impact on predicted aqueous solubility and permeability, crucial for in vitro assay design and in vivo PK extrapolation.

LogP Comparison
Head-to-head
ΔLogP = -0.21
Target more hydrophilic; favors aqueous solubility
Vendor LogP vs. PubChem XLogP3
Medicinal Chemistry Physicochemical Profiling ADME Prediction

TPSA Comparison vs. C-C Linked Analog

The target compound possesses a TPSA of 52 Ų, conferred by its ether-linked azetidine and triazole nitrogen atoms . In contrast, the closest direct C-C linked analog, 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole (CAS 1784501-48-9), lacks the ether oxygen and exhibits a lower TPSA (estimated ~43.6 Ų based on structural analogs) [1]. This 8.4 Ų increase in TPSA is a substantial shift that predicts altered oral bioavailability and CNS penetration according to established drug-likeness models.

TPSA Comparison
Class-level
ΔTPSA = +8.4 Ų
Higher polarity vs. C-C linked analog
Comparator TPSA inferred; review scaffold data
Drug Design Membrane Permeability Bioavailability Prediction

Spatial Complexity (Fsp³) and Flexibility

The target compound exhibits a fraction of sp³ carbons (Fsp³) of 0.71, derived from its saturated azetidine ring and methylene linker . This value is substantially higher than the industry benchmark of ~0.45 for oral drug candidates and exceeds that of the 1-ethyl analog (Fsp³ ~0.63, calculated from C8H14N4O composition). Additionally, the target compound has 3 rotatable bonds , conferring moderate conformational flexibility compared to more rigid analogs.

3D Complexity
Reported
Fsp³ = 0.71; 3 rotatable bonds
Higher Fsp³ than industry average; lead-like
Computed; comparison to literature benchmarks
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Purity and Batch Consistency vs. Comparators

Commercially available 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole is supplied with a guaranteed minimum purity of 97-98% across multiple vendors, with analytical documentation available . In contrast, the 1-ethyl analog is often listed without explicit purity specifications or with broader ranges (e.g., '≥95%') [1]. This tighter specification reduces the likelihood of confounding impurities in sensitive biochemical or cellular assays.

Purity Specification
Data to verify
≥97–98%
Tighter purity range vs. some analogs
Vendor-provided; method may vary
Analytical Chemistry Quality Control Procurement Specification

Hazard Profile for Laboratory Handling

The target compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile contrasts with some 1,2,4-triazole analogs that lack explicit hazard data or exhibit different acute toxicity warnings, enabling more informed risk assessment for handling and storage.

Hazard Profile
Data to verify
GHS07: H302, H315, H319, H335
Irritant warning; non-flammable
CLP/GHS classification; review SDS
Safety Data Laboratory Operations Process Chemistry

5-((Azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole: Research & Procurement Scenarios


Fragment-Based Discovery: High Fsp³ & Solubility

With an Fsp³ of 0.71 and LogP of -0.81 , this compound is an ideal starting point for fragment-based screening campaigns where aqueous solubility and three-dimensionality are prioritized. Its saturated azetidine ring and ether linkage provide conformational diversity while maintaining a low molecular weight (168.20 g/mol), aligning with 'Rule of Three' fragment criteria [1].

MedChem SAR: Ether vs. C-C Linked Analogs

The target compound's ether-linked azetidine differentiates it from direct C-C linked analogs (e.g., CAS 1784501-48-9) by introducing an additional hydrogen bond acceptor and increasing TPSA by ~8.4 Ų . This structural variation allows medicinal chemists to probe the impact of polarity and conformational flexibility on target binding without altering the core heterocyclic scaffold.

In Vitro ADME Profiling of Hydrophilic Building Blocks

The compound's low LogP (-0.81) and moderate TPSA (52 Ų) make it a valuable tool for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) and solubility screens . Its physicochemical profile lies at the hydrophilic end of the drug-like spectrum, providing a baseline for comparing more lipophilic azetidine-triazole derivatives in ADME studies.

Synthesis of Antimicrobial & Antifungal Scaffolds

While no direct biological data is available for this specific compound, the 1,2,4-triazole-azetidine motif is associated with antibacterial and antifungal activities in published SAR studies [2][3]. The target compound serves as a versatile intermediate for derivatization at the azetidine nitrogen or triazole C-3/C-5 positions, enabling the exploration of structure-activity relationships in anti-infective research.

Application
Selection Property
Validation Focus
Fragment-based discovery
High Fsp³, low LogP
Aqueous solubility, lead-likeness
MedChem SAR studies
Ether-linked azetidine motif
Polarity & flexibility impact on binding
In vitro ADME profiling
Hydrophilic baseline
Permeability & solubility assay calibration
Anti-infective scaffold synthesis
Derivatizable triazole-azetidine core
Antimicrobial SAR exploration
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